molecular formula C12H11FO B7893242 1-(4-Fluoronaphthalen-1-yl)ethanol

1-(4-Fluoronaphthalen-1-yl)ethanol

Cat. No.: B7893242
M. Wt: 190.21 g/mol
InChI Key: QIBRNWAFJDUKSJ-UHFFFAOYSA-N
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Description

1-(4-Fluoronaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H11FO and a molecular weight of 190.22 g/mol It is characterized by a naphthalene ring substituted with a fluorine atom at the 4-position and an ethanol group at the 1-position

Preparation Methods

The synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanol can be achieved through several routes. One common method involves the use of 1-fluoronaphthalene as a starting material. The process typically includes halogenation, boration, and hydrolysis steps . For instance, 1-fluoronaphthalene can be reacted with a halogenating agent, followed by a boration reaction, and finally hydrolyzed to yield this compound. This method is advantageous due to its high yield and simplicity, making it suitable for industrial applications .

Chemical Reactions Analysis

1-(4-Fluoronaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoronaphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorine atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

1-(4-Fluoronaphthalen-1-yl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRNWAFJDUKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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